3-Methyl-1-(4-methylphenyl)but-2-en-1-one
Description
Structure
3D Structure
Properties
CAS No. |
14618-89-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-8H,1-3H3 |
InChI Key |
KVYIMKSRKXZERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)C |
Origin of Product |
United States |
Structural Classification and Significance Within α,β Unsaturated Ketone Chemistry
3-Methyl-1-(4-methylphenyl)but-2-en-1-one is classified as an α,β-unsaturated ketone. This class of organic compounds is characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org The defining feature of these molecules is the propenone backbone, which in this specific case is substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 1-position.
The significance of α,β-unsaturated ketones in chemistry is vast. The conjugated system of double bonds results in delocalized π-electrons across the oxygen, α-carbon, and β-carbon atoms. This electronic arrangement confers unique reactivity upon the molecule. wikipedia.org Notably, these compounds can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon. wikipedia.org This dual reactivity makes them valuable intermediates in a wide array of organic syntheses.
The presence of the α,β-unsaturated ketone moiety is a key structural feature in many biologically active natural products and pharmaceuticals. nih.gov This framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.gov
Historical Context of Research on Analogous Enone and Chalcone Chemical Entities
The study of α,β-unsaturated ketones has a rich history, with the Claisen-Schmidt condensation being a foundational method for their synthesis. mdpi.com This reaction, first described in the late 19th century, involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. mdpi.com This method has been a cornerstone for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one compounds. nih.gov
Chalcones, in particular, have been the subject of extensive research for over a century. biointerfaceresearch.com Initially investigated for their synthetic utility and as precursors to flavonoids, their broad range of biological activities soon became a major focus. nih.govbiointerfaceresearch.com Research has demonstrated that chalcone (B49325) derivatives possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. biointerfaceresearch.comnih.govnih.govjchemrev.com This has led to the synthesis and evaluation of a vast number of chalcone analogues in the pursuit of new therapeutic agents.
Current Research Landscape and Emerging Directions in the Study of 3 Methyl 1 4 Methylphenyl but 2 En 1 One
Classical Synthetic Approaches for Enone Systems
The formation of the α,β-unsaturated carbonyl moiety in this compound is classically achieved through condensation reactions that create a new carbon-carbon double bond conjugated to a carbonyl group.
Aldol (B89426) Condensation Reactions for α,β-Unsaturated Ketone Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound.
The mechanism, which can be either base- or acid-catalyzed, begins with the formation of a nucleophilic enolate from one of the carbonyl reactants. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation yields the aldol addition product. Under reaction conditions that promote dehydration, such as heating, a molecule of water is eliminated to form the conjugated enone. For the synthesis of this compound, a crossed or mixed Aldol condensation would be required, where two different carbonyl compounds, 4-methylacetophenone and acetone, would react.
Claisen-Schmidt Condensation as a General Chalcone Synthesis Route
A specific and widely used variation of the crossed Aldol condensation is the Claisen-Schmidt condensation. This reaction typically involves the condensation of an aromatic aldehyde or ketone that lacks α-hydrogens with an aliphatic aldehyde or ketone that possesses α-hydrogens. wikipedia.org In the context of synthesizing this compound, the reaction would occur between 4-methylacetophenone (an aromatic ketone with α-hydrogens) and acetone.
The reaction is most commonly carried out under basic conditions, using catalysts such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The mechanism proceeds via the deprotonation of the α-carbon of acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylacetophenone. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, driven by the formation of a stable conjugated system. researchgate.net
Advanced Synthetic Strategies and Process Optimization
Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies. Research into the synthesis of chalcones and related enones has led to significant advancements beyond classical approaches.
Catalytic Methods in this compound Synthesis
While classical Claisen-Schmidt condensations often employ stoichiometric amounts of strong bases, recent efforts have focused on the use of catalytic systems to improve efficiency and reduce waste. A variety of catalysts have been explored for chalcone synthesis, which can be broadly categorized as homogeneous and heterogeneous catalysts.
A Chinese patent describes a method for preparing a similar compound, 3-methyl-4-phenyl-3-alkene-2-butylene ketone, using acid catalysts such as hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid. google.com This indicates that both acidic and basic conditions can be effectively used to promote the condensation.
Table 1: Comparison of Catalysts in a Related Chalcone Synthesis
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Concentrated HCl | 2-Butanone, Benzaldehyde | None | 60-78°C | High (not specified) | google.com |
| Sulfuric Acid | 2-Butanone, Benzaldehyde | None | 50-80°C | High (not specified) | google.com |
| p-Toluenesulfonic Acid | 2-Butanone, Benzaldehyde | None | 50-80°C | High (not specified) | google.com |
| Solid NaOH (20 mol%) | Cyclohexanone, Benzaldehyde | Solvent-free (grinding) | Room Temp, 5 min | 98% | nih.gov |
Exploration of Solvent-Free and Environmentally Conscious Methodologies
A significant advancement in the synthesis of chalcones is the development of solvent-free reaction conditions. These methods align with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents. nih.govniscpr.res.in A common and effective technique involves the grinding of the solid reactants with a solid catalyst, such as sodium hydroxide, using a mortar and pestle. nih.gov
This mechanochemical approach has been shown to produce quantitative yields of chalcones in very short reaction times. nih.gov For the synthesis of this compound, a solvent-free reaction would involve grinding 4-methylacetophenone, acetone, and a catalytic amount of solid NaOH. This method is not only environmentally friendly but also often leads to simpler work-up procedures and higher purity of the final product.
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, the optimization of various reaction parameters is crucial. Key parameters that can be adjusted include the molar ratio of reactants, the choice and concentration of the catalyst, reaction temperature, and reaction time.
In the Claisen-Schmidt condensation between an aromatic ketone and a symmetric aliphatic ketone like acetone, controlling the stoichiometry is essential to favor the formation of the mono-condensed product over the di-condensed by-product. Using an excess of the aliphatic ketone can help to achieve this selectivity. nih.gov
The choice of catalyst and its concentration also plays a significant role. For instance, studies on similar reactions have shown that as little as 20 mol% of solid NaOH can be sufficient to catalyze the reaction to completion under solvent-free conditions. nih.gov Temperature is another critical factor; while many solvent-free reactions proceed efficiently at room temperature, classical methods may require elevated temperatures to drive the dehydration of the aldol intermediate. A patent for a related synthesis specifies a reaction temperature of 50-80°C. google.com
Table 2: Optimization of Reaction Parameters for a Related Chalcone Synthesis
| Parameter | Variation | Outcome | Reference |
|---|---|---|---|
| Reactant Ratio (Benzaldehyde:Acetone) | 1:>5 | Favors mono-benzylideneacetone (96% yield) | nih.gov |
| Reactant Ratio (Benzaldehyde:Acetone) | >3:1 | Favors bis-benzylideneacetone (98% yield) | nih.gov |
| Catalyst | HCl, H₂SO₄, TsOH, MsOH | Effective for condensation | google.com |
| Temperature | 50-80°C | Optimal range for reaction | google.com |
Mechanistic Elucidation of Synthetic Pathways
The formation of this compound from 4'-methylacetophenone and acetone can be catalyzed by either acids or bases. Each pathway proceeds through distinct intermediates and mechanistic steps, which ultimately govern the reaction's efficiency and selectivity.
Under acidic conditions, the aldol condensation proceeds through the enol form of one of the carbonyl reactants. The mechanism involves several key steps that facilitate the carbon-carbon bond formation and subsequent dehydration. masterorganicchemistry.com
The generally accepted mechanism for the acid-catalyzed condensation is as follows:
Keto-Enol Tautomerism : The reaction is initiated by the acid-catalyzed tautomerization of 4'-methylacetophenone to its corresponding enol isomer. The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the enol.
Activation of the Electrophile : Concurrently, an acetone molecule is activated by protonation of its carbonyl oxygen by the acid catalyst. This protonation renders the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack : The electron-rich double bond of the enol of 4'-methylacetophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the protonated acetone.
Formation of Aldol Adduct : This attack results in the formation of a protonated β-hydroxy ketone intermediate (the aldol adduct), specifically 4-hydroxy-4-methyl-1-(p-tolyl)pentan-1-one. A deprotonation step then yields the neutral aldol adduct.
Dehydration : The reaction culminates in the acid-catalyzed dehydration of the aldol adduct. The hydroxyl group is protonated, converting it into a good leaving group (water). The departure of water generates a carbocation that is stabilized by resonance. A subsequent deprotonation from the adjacent carbon atom forms the stable, conjugated α,β-unsaturated ketone, this compound. This dehydration step is typically rapid due to the thermodynamic stability of the resulting conjugated system. masterorganicchemistry.com
Interactive Data Table: Key Steps in Acid-Catalyzed Synthesis
| Step | Description | Intermediate/Species Involved | Role of Catalyst (H+) |
| 1 | Enol Formation | 4'-methylacetophenone, Enol isomer | Catalyzes keto-enol tautomerism |
| 2 | Electrophile Activation | Acetone, Protonated acetone | Increases electrophilicity of carbonyl carbon |
| 3 | C-C Bond Formation | Enol, Protonated acetone | Nucleophilic attack |
| 4 | Aldol Adduct Formation | Protonated β-hydroxy ketone | Proton transfer |
| 5 | Dehydration | Aldol adduct, Final enone | Converts -OH to a good leaving group (-OH2+) |
The base-mediated pathway, known as the Claisen-Schmidt condensation, is the more traditionally employed method for synthesizing chalcones and related α,β-unsaturated ketones. magritek.com This mechanism relies on the formation of a nucleophilic enolate ion.
The stepwise mechanism under basic conditions is as follows:
Enolate Formation : A base, such as hydroxide (OH⁻), abstracts an acidic α-proton from the methyl group of 4'-methylacetophenone. This step is favored because the α-protons of acetophenone derivatives are more acidic than those of acetone. This generates a resonance-stabilized enolate ion.
Nucleophilic Attack : The negatively charged α-carbon of the enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetone molecule.
Alkoxide Intermediate : This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.
Protonation : The alkoxide intermediate is protonated by a solvent molecule (e.g., water, if using aqueous NaOH), yielding the neutral β-hydroxy ketone, 4-hydroxy-4-methyl-1-(p-tolyl)pentan-1-one.
Dehydration : The aldol adduct is then dehydrated to form the final product. A base removes a second, more acidic α-proton (adjacent to both the carbonyl and the β-hydroxyl group), forming another enolate. This intermediate then eliminates a hydroxide ion in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism to form the thermodynamically stable conjugated double bond of this compound. magritek.com
Interactive Data Table: Common Conditions for Base-Mediated Synthesis
| Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Sodium Hydroxide (NaOH) | Ethanol (B145695)/Water | Room Temperature | High | youtube.com |
| Potassium Hydroxide (KOH) | Ethanol | Room Temperature | High | magritek.com |
| Barium Hydroxide (Ba(OH)2) | Methanol | Reflux | Good to High | General Knowledge |
| Solid Base Catalysts (e.g., MgO) | Gas Phase | High Temperature | Variable | nacatsoc.orgresearchgate.net |
Regioselectivity
In the crossed aldol condensation between 4'-methylacetophenone and acetone, there are two potential regiochemical outcomes, depending on which molecule forms the nucleophilic enolate.
Pathway A : Acetone forms the enolate and attacks 4'-methylacetophenone, leading to the formation of the regioisomer 4-(p-tolyl)pent-3-en-2-one after dehydration.
Pathway B : 4'-methylacetophenone forms the enolate and attacks acetone, leading to the desired product, this compound.
The regioselectivity of this reaction is primarily governed by the relative acidity of the α-protons of the two carbonyl compounds. The α-protons of acetophenone (pKa ≈ 19) are generally more acidic than those of acetone (pKa ≈ 20). This difference means that under catalytic basic conditions, the enolate of 4'-methylacetophenone is formed preferentially, thus favoring Pathway B and the formation of the desired product. stackexchange.com This inherent selectivity makes the synthesis highly regioselective under standard Claisen-Schmidt conditions.
Stereochemical Control
Stereochemical control often refers to the ability to selectively form one stereoisomer over another, such as the E or Z isomers of an alkene. For the specific product, this compound, the issue of E/Z isomerism is not applicable. The double bond is formed between carbon-2 and carbon-3 of the butenone chain. Carbon-3 is bonded to two identical methyl groups. According to IUPAC rules, for E/Z isomerism to exist, each carbon of the double bond must be attached to two different groups. Since carbon-3 has two identical substituents, no geometric isomers can exist for this molecule. Therefore, stereochemical control of the double bond geometry is not a consideration in its synthesis.
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
While nucleophilic addition to α,β-unsaturated ketones is more common, electrophilic addition across the carbon-carbon double bond can occur under specific conditions. The general mechanism involves the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is stabilized by resonance with the adjacent carbonyl group and the p-tolyl moiety. Subsequent attack by a nucleophile completes the addition reaction.
A typical example of such a reaction is the addition of hydrogen halides (HX). The proton acts as the initial electrophile, adding to the double bond to form a carbocation. Due to the electronic influence of the carbonyl group, the initial protonation is expected to occur at the α-carbon, leading to a carbocation at the β-carbon, which is stabilized by the adjacent carbonyl group. However, the alternative protonation at the β-carbon can also occur, leading to a carbocation at the α-carbon. The subsequent attack by the halide ion (X⁻) on the carbocation intermediate yields the final product. The regioselectivity of the reaction is influenced by the stability of the resulting carbocation. In the case of this compound, the reaction with HBr can theoretically lead to two constitutional isomers. chegg.com The formation of these products is governed by Markovnikov's rule, which predicts the addition of the proton to the carbon atom that already has more hydrogen atoms. pearson.com
Table 1: Potential Products of Electrophilic Addition of HBr to this compound
| Reactant | Reagent | Potential Product(s) | Notes |
| This compound | HBr | 3-Bromo-3-methyl-1-(4-methylphenyl)butan-1-one | Follows Markovnikov's rule |
| This compound | HBr | 2-Bromo-3-methyl-1-(4-methylphenyl)butan-1-one | Anti-Markovnikov addition may occur under radical conditions |
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system in this compound is highly susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). pressbooks.publibretexts.orglibretexts.org The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the structure of the substrate. masterorganicchemistry.com
Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. libretexts.org This leads to the formation of an allylic alcohol after workup. In contrast, soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and thiols, preferentially undergo 1,4-addition. pressbooks.publibretexts.org This reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield a saturated ketone. libretexts.org The Michael reaction, a classic example of 1,4-addition, involves the addition of a stabilized carbanion (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganicchemistrytutor.comyoutube.com
Table 2: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones
| Nucleophile Type | Preferred Addition Pathway | Product Type |
| Hard (e.g., R-Li, RMgX) | 1,2-Addition | Allylic Alcohol |
| Soft (e.g., R₂CuLi, RSH, Enamines) | 1,4-Addition (Michael Addition) | Saturated Ketone |
Oxidation Pathways and Derivatization
The double bond in this compound can be oxidized to form an epoxide, a valuable synthetic intermediate. A common method for this transformation is the Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions. sjf.eduyoutube.com This reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone. The resulting enolate then displaces a hydroxide ion to form the epoxide ring. The epoxidation of chalcones, which are structurally similar to the target compound, has been extensively studied. wmich.edu
Another oxidation pathway involves the cleavage of the double bond, which can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of a ketone and a carboxylic acid or aldehyde, depending on the workup.
Reduction Reactions and Product Characterization
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The carbonyl group can be selectively reduced to a secondary alcohol, the carbon-carbon double bond can be saturated, or both functional groups can be reduced.
For the selective reduction of the carbonyl group to an allylic alcohol, the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective. nih.gov The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring 1,2-hydride attack.
Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) typically leads to the reduction of both the double bond and the carbonyl group, yielding a saturated alcohol. However, under controlled conditions, it is possible to selectively reduce the double bond. nih.gov
Table 3: Selective Reduction of α,β-Unsaturated Ketones
| Reagent(s) | Functional Group Reduced | Product Type |
| NaBH₄, CeCl₃ (Luche Reduction) | Carbonyl (C=O) | Allylic Alcohol |
| H₂, Pd/C (catalytic hydrogenation) | Double Bond (C=C) and/or Carbonyl (C=O) | Saturated Ketone or Saturated Alcohol |
| NaBH₄ (without CeCl₃) | Carbonyl (C=O) and/or Double Bond (C=C) | Mixture of Allylic Alcohol and Saturated Ketone |
Cycloaddition Reactions with Diverse Dienophiles
The α,β-unsaturated ketone moiety in this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group. It can react with a variety of conjugated dienes to produce substituted cyclohexene (B86901) derivatives with high regio- and stereoselectivity. The presence of the p-tolyl group can influence the stereochemical outcome of the reaction. Asymmetric Diels-Alder reactions of related systems have been achieved using chiral catalysts. acs.orgacs.org
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
Nucleophilic aromatic substitution on the p-tolyl ring is generally difficult unless there are strong electron-withdrawing groups present on the ring to activate it towards nucleophilic attack.
Isomerization Studies, Including Cis-Trans Interconversions
The carbon-carbon double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The trans isomer is generally more stable due to reduced steric hindrance. Interconversion between these isomers can be achieved under certain conditions, such as photochemical irradiation or acid catalysis. rsc.org Photoisomerization of chalcones has been shown to proceed from the more stable trans isomer to the less stable cis isomer. rsc.org
Derivatization Strategies for Analog Development
The chemical scaffold of this compound, an α,β-unsaturated ketone (chalcone-type) structure, presents multiple reactive sites that are amenable to a variety of chemical modifications. These derivatization strategies are pivotal for the development of analog libraries, enabling the exploration of structure-activity relationships for various biological targets. The primary sites for modification include the α,β-unsaturated system, the carbonyl group, the aromatic p-methylphenyl ring, and the isobutenyl moiety.
A range of derivatization reactions can be employed to generate analogs with diverse functionalities. These include, but are not limited to, Michael additions, cycloaddition reactions to form heterocyclic systems, and modifications of the aromatic ring.
Michael Addition Reactions
The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to conjugate addition by a wide array of nucleophiles in a Michael reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgyoutube.com This reaction is a cornerstone for introducing diverse substituents at the β-position, leading to a broad spectrum of analogs. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate. masterorganicchemistry.com
Table 1: Examples of Michael Donors for Derivatization
| Nucleophile (Michael Donor) | Resulting Adduct Type | Potential for Further Modification |
| Thiols (e.g., thiophenol) | Thioether derivatives | Oxidation of sulfur to sulfoxide (B87167) or sulfone |
| Amines (e.g., piperidine) | β-Amino ketone derivatives | N-alkylation, N-acylation |
| Malonates (e.g., diethyl malonate) | Diester adducts | Hydrolysis and decarboxylation |
| Nitroalkanes (e.g., nitromethane) | Nitro-alkyl derivatives | Reduction of nitro group to an amine |
Synthesis of Heterocyclic Analogs
The α,β-unsaturated ketone moiety serves as a versatile precursor for the synthesis of various heterocyclic analogs, which are of significant interest in medicinal chemistry.
Reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines can yield pyrazoline derivatives. youtube.comnih.goveurjchem.com The reaction proceeds via a condensation reaction to form a hydrazone, followed by an intramolecular cyclization. For instance, the reaction with phenylhydrazine (B124118) in a suitable solvent would be expected to produce a 1,5-disubstituted-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole analog.
Table 2: Synthesis of Pyrazoline Analogs
| Reagent | Product Type | Reaction Conditions |
| Hydrazine Hydrate | N-unsubstituted pyrazoline | Reflux in ethanol or acetic acid |
| Phenylhydrazine | N-phenyl pyrazoline | Reflux in ethanol or acetic acid |
| Thiosemicarbazide | N-thiocarbamoyl pyrazoline | Basic or acidic catalysis |
Pyrimidine analogs can be synthesized from chalcones through condensation reactions with compounds containing an amidine functionality, such as urea (B33335) or thiourea (B124793). nih.govorganic-chemistry.orggrowingscience.comorientjchem.orgresearchgate.net For example, the reaction of this compound with thiourea in the presence of a base would likely lead to the formation of a dihydropyrimidine-2-thione derivative.
Table 3: Synthesis of Pyrimidine Analogs
| Reagent | Product Type | General Reaction |
| Urea | Pyrimidin-2-one derivative | Biginelli-type reaction |
| Thiourea | Pyrimidine-2-thione derivative | Biginelli-type reaction |
| Guanidine | 2-Aminopyrimidine derivative | Cyclocondensation |
Epoxidation of the Alkene
The carbon-carbon double bond of the enone system can be epoxidized using various oxidizing agents, such as hydrogen peroxide under basic conditions (e.g., sodium hydroxide) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This reaction introduces a reactive epoxide ring, which can be subsequently opened by various nucleophiles to generate a range of functionalized analogs, including amino alcohols and diols.
Table 4: Epoxidation and Subsequent Ring-Opening
| Reagent(s) | Intermediate | Final Product Type (after ring-opening) |
| 1. H₂O₂ / NaOH2. Amine (e.g., R₂NH) | Epoxide | β-Hydroxy-α-amino ketone |
| 1. m-CPBA2. H₂O / H⁺ | Epoxide | α,β-Dihydroxy ketone |
Modification of the Aromatic Ring
The p-methylphenyl ring provides another site for derivatization. The methyl group can be a handle for further functionalization, for instance, through benzylic bromination followed by nucleophilic substitution. Additionally, electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto the aromatic ring, although the reactivity will be influenced by the existing deactivating carbonyl group.
Palladium-Catalyzed Cross-Coupling Reactions
While the parent compound itself is an alkene, the synthesis of analogs can involve palladium-catalyzed cross-coupling reactions like the Heck reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comthieme-connect.de For instance, if a halogen were introduced onto the aromatic ring of the starting material (e.g., 1-(4-bromo-phenyl)-3-methylbut-2-en-1-one), this could then undergo a Heck reaction with various alkenes to introduce new carbon-carbon bonds and significantly increase molecular complexity.
Spectroscopic and Diffraction Based Structural Characterization of 3 Methyl 1 4 Methylphenyl but 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in 1D and 2D NMR spectra, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. For 3-Methyl-1-(4-methylphenyl)but-2-en-1-one, distinct signals are expected for the aromatic protons, the vinyl proton, and the methyl protons.
Aromatic Protons (p-Tolyl Group): The 4-methylphenyl group will exhibit two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be slightly downfield shifted compared to the protons meta to it, due to the electron-withdrawing nature of the ketone.
Vinyl Proton: A singlet is anticipated for the proton on the C=C double bond (at C2). Its chemical shift would likely appear in the δ 6.0-7.0 ppm range.
Methyl Protons: Three distinct methyl signals are expected. The methyl group attached to the phenyl ring (p-tolyl methyl) would appear as a singlet around δ 2.4 ppm. The two methyl groups at the C3 position are chemically equivalent and would present as a single singlet, slightly upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to C=O) | ~7.8 | Doublet (d) |
| Aromatic H (meta to C=O) | ~7.3 | Doublet (d) |
| Vinyl H (C2-H) | ~6.5 | Singlet (s) |
| Phenyl-CH₃ | ~2.4 | Singlet (s) |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.
Carbonyl Carbon: The ketone carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically above δ 190 ppm.
Alkenyl Carbons: The two carbons of the C=C double bond will have distinct signals in the δ 120-160 ppm region.
Aromatic Carbons: The p-tolyl group will show four distinct signals for its six carbons due to symmetry. The carbon attached to the carbonyl group (ipso-carbon) and the carbon bearing the methyl group will have unique shifts, as will the ortho and meta carbons.
Methyl Carbons: Signals for the three methyl carbons will appear in the upfield region of the spectrum (typically δ 20-30 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | > 190 |
| C3 (alkenyl) | ~155 |
| C2 (alkenyl) | ~125 |
| Aromatic C (ipso to C=O) | ~135 |
| Aromatic C (ipso to CH₃) | ~144 |
| Aromatic CH (ortho & meta) | 128 - 130 |
| Phenyl-CH₃ | ~22 |
Two-dimensional NMR experiments are crucial for confirming the structural assignment by showing correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would confirm the coupling between the ortho and meta protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular structure. Key expected correlations include:
The vinyl proton (C2-H) to the carbonyl carbon (C=O) and the C3 carbon.
The protons of the C3-methyl groups to the C2 and C3 alkenyl carbons.
The aromatic protons ortho to the carbonyl group to the carbonyl carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy probes the molecular vibrations and is particularly useful for identifying functional groups.
The IR spectrum of this compound would be dominated by absorptions from the carbonyl and alkenyl groups. For conjugated enones, these bands appear at lower frequencies than their non-conjugated counterparts. researchgate.net
C=O Stretch: A strong absorption band is expected for the carbonyl group. Due to conjugation with both the aromatic ring and the C=C double bond, this band would likely appear in the range of 1640-1660 cm⁻¹. researchgate.net
C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to produce a medium-intensity band around 1600-1620 cm⁻¹.
Aromatic C=C Stretches: The p-tolyl group will also show characteristic C=C stretching vibrations within the aromatic ring, typically appearing as a series of bands in the 1450-1600 cm⁻¹ region.
C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would be visible in the fingerprint region.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1640 - 1660 | Strong |
| Alkene (C=C) | Stretch | 1600 - 1620 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Chalcone (B49325) derivatives are known to be chromophoric, absorbing light in the UV or visible region. nih.govnih.gov The extended conjugation in this compound, which spans the p-tolyl ring, the carbonyl group, and the C=C double bond, allows for π → π* electronic transitions. This transition moves an electron from a π bonding orbital to a π* antibonding orbital. A strong absorption band (λmax) is expected in the UV region, likely between 280 and 320 nm, characteristic of such a conjugated system. The exact position and intensity of the absorption maximum can be influenced by the solvent used for the analysis. mdpi.com
Analysis of π-π and n-π Transitions in Conjugated Systems**
The UV-Visible spectrum of α,β-unsaturated ketones like this compound is characterized by electronic transitions within the conjugated system. fiveable.me This system encompasses the 4-methylphenyl group, the carbonyl group (C=O), and the carbon-carbon double bond (C=C). The conjugation leads to delocalization of π-electrons, which in turn affects the energy levels of the molecular orbitals. fiveable.me
Two primary electronic transitions are observed in such compounds:
π-π* Transition : This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule lowers the energy gap for this transition, causing a bathochromic (red) shift to longer wavelengths compared to non-conjugated systems. fiveable.melibretexts.org For α,β-unsaturated ketones, this transition is typically strong. researchgate.net For instance, the related compound 4-methyl-3-penten-2-one exhibits a strong UV absorbance at 236 nm due to a π-π* transition. libretexts.org
n-π* Transition : This transition involves the excitation of a non-bonding (n) electron, specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. libretexts.orgresearchgate.net These transitions are generally weaker in intensity compared to π-π* transitions and occur at longer wavelengths because non-bonding orbitals are higher in energy than π bonding orbitals. libretexts.org The presence of a carbonyl group conjugated with a double bond typically results in two characteristic absorption bands corresponding to these transitions. researchgate.net
The specific wavelengths (λmax) of these absorptions can be influenced by the solvent and the presence of substituents on the aromatic ring and the alkene, as described by the Woodward-Fieser rules for enones. youtube.com The addition of Lewis or Brønsted acids can also cause a bathochromic shift in the π-π* absorption band. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Studies
Electron Ionization (EI-MS): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation. uni-saarland.de The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For α,β-unsaturated ketones, fragmentation often occurs at the bonds adjacent to the carbonyl group and the double bond. Common fragmentation pathways include cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-cleavage) and cleavage of the bond between the alkene and the aromatic ring. libretexts.orgresearchgate.net The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides a fingerprint for structural confirmation. uni-saarland.de
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. It typically generates protonated molecules [M+H]+ or other adducts like [M+Na]+ in positive ion mode, or deprotonated molecules [M-H]- in negative ion mode. nih.govresearchgate.net For chalcones and related α,β-unsaturated ketones, ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. researchgate.net The fragmentation patterns in ESI-MS/MS can be different from EI-MS and are highly dependent on the position of substituents. researchgate.net While ESI is a powerful tool, some chalcones may form sodium adducts and dimers, which can complicate quantitative analysis. nih.gov
Predicted Adducts for this compound in ESI-MS: The following table is based on predicted data for a related isomer, 3-Methyl-1-(4-methylphenyl)butan-2-one, as specific experimental data for the target compound was not available.
| Adduct | Predicted m/z |
| [M+H]+ | 177.12740 |
| [M+Na]+ | 199.10934 |
| [M-H]- | 175.11284 |
| [M+NH4]+ | 194.15394 |
| [M+K]+ | 215.08328 |
Data sourced from PubChem for the isomer 3-Methyl-1-(4-methylphenyl)butan-2-one. uni.lu
Hyphenated Techniques for Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for the analysis of this compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the components of a volatile sample are separated in a gas chromatograph before being introduced into the mass spectrometer, typically using an EI source. nih.gov This technique is well-suited for the analysis of relatively nonpolar and thermally stable compounds like many ketones. The gas chromatograph provides a retention time for the compound, which is a characteristic property, while the mass spectrometer provides its mass spectrum for definitive identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that separates compounds in a liquid mobile phase before they enter the mass spectrometer, usually via an ESI or similar soft ionization source. nih.govnih.gov This method is ideal for analyzing less volatile or thermally sensitive compounds. longdom.org For ketones and related carbonyl compounds, derivatization is sometimes employed to improve chromatographic separation and detection sensitivity. nih.govlongdom.org LC-MS/MS methods have been developed for the robust quantification of various ketone bodies in biological samples. nih.govnih.gov
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
Determination of Molecular Geometry and Conformation
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct a detailed three-dimensional model of the molecule. ub.edu Key structural parameters that can be determined include:
The planarity of the α,β-unsaturated ketone system. Chalcone-like molecules are often nearly planar. nih.gov
The E or Z configuration of the C=C double bond.
The dihedral angles between the phenyl ring and the propenone chain.
Precise bond lengths and angles for every part of the molecule. rigaku.com
This data allows for the definitive confirmation of the compound's constitution and stereochemistry. rigaku.com For example, in similar chalcone structures, the molecules are generally found to have an E configuration about the C=C bond. nih.goviucr.org
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. rigaku.com This includes:
Hydrogen Bonds: In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds are common in the crystal packing of chalcones, often linking molecules into chains or layers. nih.goviucr.org
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules are a significant feature in the crystal packing of many chalcones. nih.gov
The analysis of these interactions is crucial for understanding the physical properties of the solid material and can reveal the presence of polymorphism, where a compound crystallizes in multiple different forms. harvard.edu
Investigation of Hydrogen Bonding Networks and Weak Interactions
In the crystalline state of this compound, the primary hydrogen bond acceptor is the carbonyl oxygen atom (C=O). While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, it can form a network of weak C-H···O hydrogen bonds. The hydrogen atoms of the methyl groups and the aromatic rings can act as donors in these interactions.
The geometry of these C-H···O interactions, including donor-hydrogen···acceptor angles and hydrogen···acceptor distances, is critical in determining the stability of the crystal lattice. In many chalcone derivatives, these interactions are a dominant feature, often linking molecules into dimers, chains, or more complex three-dimensional networks. nih.gov For instance, in related structures, C-H···O bonds have been observed to form inversion dimers. nih.gov
Beyond conventional hydrogen bonds, other weak interactions play a significant role:
π-π Stacking: The presence of two aromatic rings (the 4-methylphenyl group and the phenyl ring of the butenone backbone) allows for π-π stacking interactions. These can occur between parallel or offset aromatic rings of adjacent molecules, with typical centroid-centroid distances ranging from 3.7 to 3.9 Å. nih.govmdpi.com These interactions are crucial for the densification of the crystal packing.
Van der Waals Forces: A multitude of van der Waals forces, including dipole-dipole interactions and London dispersion forces, are ubiquitously present and collectively contribute to the lattice energy. iucr.org The shape and size of the molecule influence the extent of these interactions.
The interplay of these diverse and weak interactions results in a highly organized supramolecular structure. The specific arrangement, or packing motif, will be a direct consequence of the energetic favorability of the sum of all these interactions.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of all other promolecules in the crystal. The Hirshfeld surface is defined as the boundary where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules.
By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify and analyze the specific intermolecular contacts.
dnorm Surface: The dnorm surface highlights regions of close intermolecular contact. Negative dnorm values, typically represented by red patches, indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions. mdpi.com White areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts. For this compound, prominent red spots would be expected near the carbonyl oxygen, corresponding to C-H···O interactions.
For chalcone derivatives, Hirshfeld surface analysis typically reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. mdpi.comresearchgate.net The relative contributions of these interactions for a molecule like this compound can be predicted based on studies of analogous compounds.
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Chalcone Derivatives
This interactive table provides an example of the types of data generated from a Hirshfeld surface analysis for compounds structurally related to this compound. The values are illustrative of the general findings for this class of molecules.
| Intermolecular Contact | Percentage Contribution (%) | Description |
| H···H | 30 - 50 | Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. mdpi.comresearchgate.net |
| C···H / H···C | 15 - 30 | Includes C-H···π interactions and other van der Waals contacts. The shape of the spikes in the fingerprint plot can indicate the presence of C-H···π bonds. mdpi.comresearchgate.net |
| O···H / H···O | 10 - 20 | Quantifies the C-H···O hydrogen bonds, appearing as distinct sharp spikes in the fingerprint plot. mdpi.com |
| C···C | 3 - 7 | Corresponds to π-π stacking interactions, often seen as a characteristic pattern in the fingerprint plot. mdpi.com |
| Other (e.g., C···O, O···O) | < 5 | Minor contributions from other van der Waals contacts. |
The quantitative data derived from Hirshfeld surface analysis is invaluable for establishing structure-property relationships. For example, a higher prevalence of strong intermolecular interactions, such as hydrogen bonding and significant π-π stacking, would be expected to correlate with higher melting points, greater thermal stability, and lower solubility in non-polar solvents.
Computational Chemistry and Quantum Mechanical Studies on 3 Methyl 1 4 Methylphenyl but 2 En 1 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are theoretical methods used to compute the molecular and electronic properties of molecules. These computational techniques are essential for understanding chemical structures, reactivity, and spectroscopy.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. In the context of a molecule like 3-Methyl-1-(4-methylphenyl)but-2-en-1-one, DFT would be applied to determine its most stable three-dimensional shape, a process known as geometry optimization. By finding the lowest energy arrangement of the atoms, researchers can predict bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data to confirm the molecule's structure. biointerfaceresearch.comnih.gov No published DFT geometry optimization or vibrational analysis data specific to this compound is currently available.
Ab-initio Methods for Electronic Structure Description
Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles and physical constants without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide a detailed description of the electronic structure, including electron distribution and orbital energies. For this compound, these calculations would offer a fundamental understanding of its electronic behavior, but specific ab-initio studies on this compound have not been found in the literature.
Electronic Structure and Reactivity Analysis
This area of computational chemistry uses the results from quantum calculations to predict how a molecule will behave in chemical reactions.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Chemical Activity
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack on this compound. However, no specific HOMO-LUMO energy values or orbital diagrams for this compound are available in published research.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides insight into charge delocalization, intramolecular interactions (like hyperconjugation), and the stability of the molecule. For this compound, NBO analysis would quantify the charge transfer interactions between filled donor orbitals and empty acceptor orbitals, explaining the stability derived from its conjugated system. Specific NBO analysis findings for this molecule have not been reported in the literature.
Mulliken Charge Distribution and Electrostatic Potentials
Understanding the distribution of electric charge within a molecule is crucial for predicting its interactions. Mulliken charge analysis is one method to estimate the partial atomic charges on each atom in a molecule, providing a simplified picture of the charge distribution.
A more detailed and visually intuitive representation is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule, using colors to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen atom as a site of negative potential and hydrogen atoms as sites of positive potential. However, specific calculated Mulliken charges and MEP maps for this compound are not available in the reviewed scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational landscape, stability, and dynamic behavior in a simulated environment, such as in a solvent. mdpi.comnih.gov
Research on chalcone (B49325) derivatives often employs MD simulations to explore the stability of different conformations and their interactions within biological systems. mdpi.comnih.gov The simulation process typically involves placing the molecule in a solvated box, applying a force field (like GROMOS or GAFF) to define the interatomic potentials, and then solving Newton's equations of motion for a set period, often ranging from nanoseconds to microseconds. nih.govnih.gov
Key parameters analyzed during these simulations include:
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. This helps identify flexible regions of the molecule, such as the rotatable bonds within the enone linker of the chalcone scaffold. nih.gov
Free Energy Landscape: By plotting collective variables (like RMSD and Rg), a free energy landscape can be generated. This map reveals the most energetically favorable (low-energy) and stable conformations of the molecule. nih.gov
For this compound, like other chalcones, the trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance. nih.gov MD simulations can quantify the energy differences between various rotamers and conformers, providing a detailed understanding of the molecule's preferred shapes and dynamic properties.
Table 1: Typical Parameters for an MD Simulation of a Chalcone Derivative
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Software | GROMACS, Amber, Desmond | Engine for running the simulation. nih.govnih.gov |
| Force Field | GROMOS54A7, GAFF, AMBER | Defines the potential energy function of the system. nih.gov |
| Simulation Time | 100 - 1000 ns | Duration of the simulation to observe molecular motion. nih.govnih.gov |
| Temperature | 300 K | Simulates physiological temperature. nih.gov |
| Pressure | 1 bar | Simulates atmospheric pressure. nih.gov |
| Analysis Metrics | RMSD, RMSF, Rg, Hydrogen Bonds | Quantifies stability, flexibility, and interactions. nih.gov |
Computational Mechanistic Pathway Elucidation for Reactions
The most common and well-established method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. researchgate.netrsc.org For the target compound, the precursors would be 4-methylacetophenone and 4-methylbenzaldehyde.
Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to elucidate the reaction mechanism, map the potential energy surface, and identify transition states and intermediates. researchgate.net Theoretical studies on the Claisen-Schmidt reaction have detailed a multi-step process. researchgate.netyoutube.com
The computationally elucidated pathway for the base-catalyzed synthesis is as follows:
Enolate Formation: A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (4-methylacetophenone). This step results in the formation of a resonance-stabilized, nucleophilic enolate. youtube.com
Nucleophilic Attack: The carbon atom of the enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-methylbenzaldehyde). This forms a tetrahedral intermediate known as an alkoxide. youtube.com
Protonation: The alkoxide is protonated by a proton source in the reaction mixture (often the solvent, such as ethanol (B145695) or water), yielding a β-hydroxy ketone, which is the aldol (B89426) addition product. youtube.com
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule). The base abstracts the remaining, now more acidic, α-proton, leading to the formation of an enolate and the departure of the hydroxide leaving group. This elimination step is facile because it results in a highly stable, conjugated π-system, forming the final α,β-unsaturated ketone product, this compound. researchgate.netyoutube.com
Computational models can calculate the activation energy for each step, confirming that the dehydration is often rapid and drives the reaction to completion. researchgate.net
Table 2: Mechanistic Steps of the Claisen-Schmidt Condensation
| Step | Description | Key Species |
|---|---|---|
| 1 | Deprotonation of the ketone at the α-carbon by a base. | Ketone, Base (OH⁻), Enolate |
| 2 | The enolate attacks the carbonyl carbon of the aldehyde. | Enolate, Aldehyde, Alkoxide Intermediate |
| 3 | Protonation of the alkoxide intermediate. | Alkoxide, Solvent (H₂O/EtOH), β-Hydroxy Ketone |
| 4 | Base-catalyzed elimination of water (dehydration). | β-Hydroxy Ketone, Base (OH⁻), Final Chalcone |
Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data
Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and electronic properties of a synthesized compound. scielo.org.za Density Functional Theory (DFT) is the most widely used method for this purpose due to its balance of accuracy and computational cost. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard procedure for structural verification. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)), is commonly used to calculate the nuclear magnetic shielding tensors. scielo.org.mxmdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). A strong linear correlation between the calculated and experimentally measured chemical shifts provides high confidence in the assigned structure. nih.govresearchgate.net Discrepancies can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. ruc.dk
Table 3: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (δ, ppm) for this compound
| Atom/Position | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |
|---|---|---|---|---|
| C=O | ~190.5 | ~190.2 | - | - |
| C-β (vinyl) | ~142.1 | ~141.8 | ~7.6 | ~7.5 |
| C-α (vinyl) | ~125.8 | ~125.5 | ~7.3 | ~7.2 |
| Phenyl C1' | ~135.2 | ~134.9 | - | - |
| Phenyl CH | ~129.5 | ~129.3 | ~7.8 (d) | ~7.7 (d) |
| p-Methyl (-CH₃) | ~21.6 | ~21.4 | ~2.4 (s) | ~2.3 (s) |
UV-Visible Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. scielo.org.za For chalcones, the main absorption bands in the UV-Vis region typically correspond to π → π* transitions within the extended conjugated system. Comparing the theoretical spectrum with the experimental one helps to validate the electronic structure and understand the contributions of different molecular orbitals (like the HOMO and LUMO) to the electronic transitions. researchgate.net
Table 4: Representative Comparison of Experimental and TD-DFT Calculated UV-Vis Data
| Parameter | Experimental Value | Calculated Value (TD-DFT) | Assigned Transition |
|---|---|---|---|
| λmax 1 | ~310 nm | ~308 nm | π → π |
| λmax 2 | ~245 nm | ~242 nm | π → π |
Advanced Applications and Research Utility in Chemical Sciences
Applications in Complex Organic Synthesis
Chalcones and other α,β-unsaturated ketones are well-established as versatile building blocks in organic synthesis due to their multiple reactive sites.
Generally, chalcones serve as key precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrimidines, pyrazoles, and thiazines, which are significant scaffolds in medicinal chemistry. The reaction typically involves the condensation of the α,β-unsaturated ketone system with various binucleophiles. For instance, related tolyl-containing thiourea (B124793) derivatives have been used in one-pot multicomponent reactions to synthesize iminothiazolidinones bas.bg. Another related compound, 4-(p-Tolyl)-3-buten-2-one, is known to undergo the Reformatsky reaction to produce β-hydroxy esters, which are themselves valuable synthetic intermediates chemicalbook.com. However, specific literature detailing the use of 3-Methyl-1-(4-methylphenyl)but-2-en-1-one as a starting material for such syntheses is not available.
The structural motif of chalcones is found in various natural products, and they are often employed as intermediates in their total synthesis. A structural isomer, 3-Methyl-4-phenyl-3-buten-2-one, has been noted for its potential utility in the synthesis of natural products and in drug discovery . This suggests that chalcones with this substitution pattern are of interest in the field, though specific schemes employing this compound have not been documented in the retrieved literature.
Materials Science and Photophysical Applications
The conjugated π-system of chalcones imparts specific electronic and photophysical properties that make them candidates for investigation in materials science.
Organic molecules with extensive π-conjugation, donor-acceptor groups, and high hyperpolarizability are studied for their non-linear optical (NLO) properties. Chalcones are a class of compounds that are frequently investigated for such applications. Research into NLO materials often involves modifying the molecular structure to enhance properties like second- or third-harmonic generation. While the field of organic NLO materials is active nih.gov, no studies were found that specifically measure or develop this compound for NLO applications.
The double bond and carbonyl group in chalcone (B49325) derivatives can participate in polymerization reactions, making them potential monomers or modifiers for polymer chains. For example, polymers can be functionalized to respond to stimuli or to be used in drug delivery and on the surface of nanomaterials goettingen-research-online.de. A different tolyl-containing compound, 1-methyl-3-p-tolyltriazene, has been investigated as a methylating agent for polymers with carboxylic acid groups researchgate.net. There is no specific information available that describes the use of this compound in polymer chemistry or for material modification.
The same electronic transitions that give rise to NLO properties are also responsible for the absorption of light, which is the fundamental property of dyes and pigments. The extended conjugation in chalcone derivatives often results in absorption in the UV-visible region of the electromagnetic spectrum. By modifying substituents, the color of these compounds can be tuned. Despite this general principle, no literature could be found that specifically reports on the synthesis or application of this compound as a dye or pigment.
Analytical Chemistry Research Applications
In the field of analytical chemistry, the development of sensitive and selective detection methods is paramount. The structural characteristics of certain organic molecules can be exploited to enhance the analytical determination of otherwise difficult-to-detect compounds.
As a Derivatization Reagent for Enhanced Detection (e.g., Carbohydrate Analysis)
The analysis of carbohydrates by methods such as high-performance liquid chromatography (HPLC) presents a challenge due to the typical lack of a strong chromophore in their structures, which is necessary for ultraviolet (UV) detection. clemson.edu To overcome this, a common strategy is chemical derivatization, where a reagent is used to attach a UV-absorbing or fluorescent tag to the carbohydrate molecules prior to analysis. clemson.eduresearchgate.net This process significantly enhances detection sensitivity. clemson.edunih.gov
One of the most widely used derivatization reagents for reducing sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP). clemson.educlemson.eduresearchgate.net PMP reacts with the reducing end of carbohydrates to form stable derivatives that exhibit strong UV absorbance, typically around 245 nm, allowing for their sensitive detection by HPLC-UV. clemson.educlemson.edunih.gov This method is effective for monosaccharides, disaccharides, and oligosaccharides that possess a reducing end. clemson.edu The derivatization reaction with PMP is often catalyzed by a mild base and carried out at elevated temperatures to ensure quantitative conversion. researchgate.net The resulting PMP-labeled carbohydrates can be separated using reversed-phase HPLC columns. clemson.edunih.gov
Other reagents are also employed for carbohydrate derivatization, each with its own reaction conditions and detection characteristics. While the chalcone "this compound" possesses a UV-absorbing chromophore inherent to its α,β-unsaturated ketone structure, its specific application as a derivatization reagent for carbohydrate analysis is not detailed in the available research literature. acs.org The primary focus in the literature remains on established reagents like PMP and others listed in the table below.
Table 1: Common Derivatization Reagents for Carbohydrate Analysis
| Reagent Name | Abbreviation | Typical Detection Method |
|---|---|---|
| 1-phenyl-3-methyl-5-pyrazolone | PMP | HPLC-UV, LC-MS researchgate.netnih.gov |
| 2-Aminobenzoic acid | 2-AA | HPLC-Fluorescence, LC-MS researchgate.net |
| 2-Aminobenzamide | 2-AB | HPLC-Fluorescence, LC-MS researchgate.net |
| 2-Aminopyridine | 2-AP | HPLC-Fluorescence researchgate.net |
Role in Catalysis Research
Catalysis is a cornerstone of modern chemical synthesis, enabling efficient and selective chemical transformations. The compound this compound, as a chalcone derivative, is primarily studied as a reactive substrate in various catalytic reactions rather than as a catalyst itself.
Potential as Organocatalysts
Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. youtube.comsigmaaldrich.com This field has gained prominence, as highlighted by the 2021 Nobel Prize in Chemistry for asymmetric organocatalysis, which allows for the synthesis of specific stereoisomers (e.g., left- or right-handed molecules). youtube.com Organocatalysts are typically based on a carbon-hydrogen backbone and work by forming transient covalent bonds or non-covalent interactions with reactants. youtube.com For example, L-proline, a naturally occurring amino acid, is a well-known organocatalyst that can activate substrates through the formation of enamine or iminium ion intermediates. sigmaaldrich.com
Chalcones, including this compound, are frequently employed as key starting materials or intermediates in reactions that are facilitated by organocatalysts. acs.orgthepharmajournal.com The α,β-unsaturated carbonyl system within the chalcone structure is a versatile functional group that can readily participate in various bond-forming reactions. acs.org However, the available scientific literature does not describe this compound acting as an organocatalyst itself. Its role is consistently portrayed as a precursor or substrate that is transformed through the action of a separate catalytic species. thepharmajournal.comdergipark.org.trnih.gov
Involvement in Transition Metal-Catalyzed Transformations
The reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–) makes chalcones valuable substrates for a wide array of transition metal-catalyzed transformations. acs.org These reactions often exploit the electrophilic nature of the double bond and the carbonyl carbon, allowing for the construction of more complex molecular architectures.
A prominent example of a transformation involving chalcones is their conversion into pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. thepharmajournal.comcore.ac.uk This is typically achieved through a cyclization reaction with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comdergipark.org.trcore.ac.ukresearchgate.net While this reaction can sometimes proceed with heat alone, it is often facilitated by a catalyst. thepharmajournal.comdergipark.org.tr
The general scheme for this synthesis involves the reaction of a chalcone with hydrazine hydrate, often under reflux conditions in a solvent like ethanol (B145695). thepharmajournal.comcore.ac.uk The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. dergipark.org.tr
Table 2: General Conditions for Pyrazoline Synthesis from Chalcones
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Chalcone, Hydrazine Hydrate | Acetic Acid | Ethanol | Reflux | Pyrazoline dergipark.org.tr |
| Chalcone, Hydrazine Hydrate | Sodium Hydroxide (B78521) | Ethanol | Reflux | Pyrazoline core.ac.uk |
Beyond pyrazoline synthesis, the chalcone scaffold is amenable to other transition metal-catalyzed reactions. The double bond can undergo various addition reactions. chemrevlett.com For instance, Lewis acids can promote the Michael addition of nucleophiles to the enone system of chalcone derivatives. acs.org Furthermore, advanced synthetic strategies have utilized transition metals like palladium and nickel to perform complex transformations on related keto-alkene structures, suggesting a broad potential for chalcones in metal-catalyzed cross-coupling, carbonylation, and functionalization reactions. purdue.edu
Q & A
Q. What are the established synthetic routes for 3-Methyl-1-(4-methylphenyl)but-2-en-1-one, and what catalysts are typically employed?
The compound is commonly synthesized via the Claisen-Schmidt condensation between substituted acetophenones and aldehydes under acidic or basic conditions. For example, analogous syntheses use ethanol as a solvent with HCl catalysis, yielding enones after refluxing and crystallization . Optimization of stoichiometry (e.g., 1.2:1 ketone-to-aldehyde ratio) and purification via column chromatography are critical for reproducibility.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent effects, with aromatic protons typically appearing as multiplets in δ 6.5–8.0 ppm.
- Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural validation. For example, a related enone derivative showed a mean C–C bond length of 0.003 Å and an R factor of 0.053 in SC-XRD analysis .
- IR spectroscopy identifies carbonyl stretches (νC=O) near 1650–1700 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
Consult safety data sheets (SDS) for hazard-specific guidelines. General precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Immediate medical consultation if exposed, with SDS provided to healthcare providers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and purity of the target compound?
Systematic variation of parameters is key:
- Catalysts : Compare HCl, NaOH, or ionic liquids for condensation efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol balances cost and safety.
- Temperature : Reflux conditions (70–80°C) typically maximize conversion .
- Workup : Gradient crystallization (e.g., ethanol/water) improves purity.
Q. How can researchers resolve contradictions in reported spectral data or physicochemical properties?
- Reproducibility : Verify synthesis and purification steps across independent labs.
- Cross-validation : Combine SC-XRD with DFT-calculated spectra to confirm experimental data .
- Purity analysis : Use HPLC or GC-MS to identify impurities affecting melting points or spectral shifts .
Q. What computational strategies predict the compound’s reactivity or supramolecular interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Crystal packing analysis : Tools like Mercury (CCDC) analyze intermolecular interactions (e.g., π-π stacking) from SC-XRD data .
Q. How should researchers design experiments to investigate the compound’s photophysical properties?
- UV-Vis spectroscopy : Measure λmax in solvents of varying polarity to assess solvatochromism.
- Fluorescence quenching : Titrate with metal ions or biomolecules to study binding interactions.
- Substituent effects : Synthesize derivatives with electron-donating/withdrawing groups to correlate structure with emission properties .
Q. What methodological approaches address discrepancies in crystallization behavior or polymorphism?
- Crystallization screening : Test solvents (e.g., DCM, hexane/ethyl acetate) and cooling rates to isolate polymorphs.
- Thermal analysis : Use DSC/TGA to identify phase transitions or solvent inclusion.
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
